molecular formula C12H7Cl3O B6381839 3-Chloro-5-(3,5-dichlorophenyl)phenol, 95% CAS No. 1261897-30-6

3-Chloro-5-(3,5-dichlorophenyl)phenol, 95%

Cat. No. B6381839
CAS RN: 1261897-30-6
M. Wt: 273.5 g/mol
InChI Key: GGVMXVWIWMKLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(3,5-dichlorophenyl)phenol, 95% (3,5-DCPC) is a chemical compound commonly used in scientific research. It is a chlorinated phenol with a 95% purity grade, meaning that it contains 5% impurities. 3,5-DCPC has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and future directions.

Scientific Research Applications

3-Chloro-5-(3,5-dichlorophenyl)phenol, 95% has a wide range of applications in scientific research. It can be used to synthesize a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It can also be used to study the biochemical and physiological effects of chlorinated phenols. In addition, 3-Chloro-5-(3,5-dichlorophenyl)phenol, 95% can be used as a reagent for the synthesis of other compounds, such as 3,5-dichlorophenoxyacetic acid (3,5-DCPAA).

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3,5-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of other compounds. It is also believed to act as a free radical scavenger, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects
3-Chloro-5-(3,5-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of other compounds, such as fatty acids and amino acids. It has also been found to inhibit the activity of the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other compounds. In addition, 3-Chloro-5-(3,5-dichlorophenyl)phenol, 95% has been found to have an anti-inflammatory effect, as well as an antioxidant effect.

Advantages and Limitations for Lab Experiments

3-Chloro-5-(3,5-dichlorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. In addition, it is stable and has a high purity grade. However, there are some limitations to using 3-Chloro-5-(3,5-dichlorophenyl)phenol, 95% in laboratory experiments. It is a hazardous material and should be handled with caution. In addition, it can produce toxic by-products if exposed to heat or light.

Future Directions

The potential future directions for 3-Chloro-5-(3,5-dichlorophenyl)phenol, 95% research are numerous. It could be used to study the biochemical and physiological effects of chlorinated phenols in more detail. In addition, it could be used to develop more efficient and cost-effective synthesis methods for other compounds. Finally, it could be used to develop more effective treatments for diseases and conditions associated with oxidative damage.

Synthesis Methods

3-Chloro-5-(3,5-dichlorophenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-chloro-5-phenylphenol with 3,5-dichlorobenzene in the presence of a base catalyst. This reaction produces a mixture of 3-Chloro-5-(3,5-dichlorophenyl)phenol, 95% and 3,5-dichlorophenol. The second step involves the separation of the two compounds by distillation.

properties

IUPAC Name

3-chloro-5-(3,5-dichlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVMXVWIWMKLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686103
Record name 3',5,5'-Trichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3,5-dichlorophenyl)phenol

CAS RN

1261897-30-6
Record name [1,1′-Biphenyl]-3-ol, 3′,5,5′-trichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5,5'-Trichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.